

6-Phenyl-1-hexanol: A Technical Overview of its Discovery and Initial Characterization

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Compound of Interest

Compound Name: 6-Phenyl-1-hexanol

Cat. No.: B016827

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial studies of **6-phenyl-1-hexanol**. It covers the compound's physicochemical properties, historical and modern synthetic methodologies, and a summary of its known biological context. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Compound Identification and Physicochemical Properties

6-Phenyl-1-hexanol is a primary alcohol with a phenyl-substituted alkyl chain. Its fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.^{[1][2][3][4][5][6][7][8]}

Property	Value	Source
IUPAC Name	6-phenylhexan-1-ol	^{[2][6]}
Synonyms	Benzenehexanol, 6-Phenylhexanol	^{[2][5][7]}
CAS Number	2430-16-2	^{[1][2][5][6][7][8][9]}
Molecular Formula	C ₁₂ H ₁₈ O	^{[2][4][6][9]}
Molecular Weight	178.27 g/mol	^{[2][4][6][9]}
Appearance	Clear, colorless to light yellow liquid/oil	^{[1][4][6]}
Boiling Point	154-155 °C at 11 mmHg	^{[1][5][7]}
Density	0.953 g/mL at 25 °C	^{[1][5][7]}
Refractive Index (n _D 20)	1.511	^{[1][5][7]}
Solubility	Slightly soluble in chloroform and methanol.	^[1]
Flash Point	>110 °C (>230 °F)	^{[1][4]}
Stability	Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents.	^{[1][5][7]}

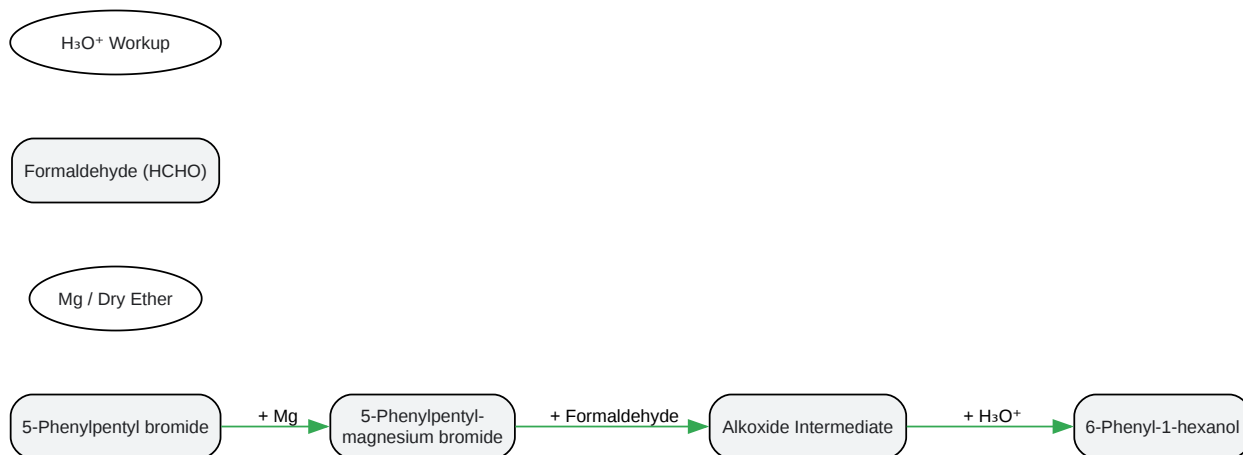
Discovery and Early Synthesis

While a singular, definitive "discovery" paper for **6-phenyl-1-hexanol** is not readily identifiable in modern indexed literature, its synthesis can be contextualized within the development of foundational organic reactions in the early 20th century. Two primary historical synthetic routes are plausible for its initial preparation: the Grignard reaction and the reduction of a corresponding carboxylic acid.

Plausible Early Synthetic Pathways

a) Grignard Synthesis: The discovery of the Grignard reaction by Victor Grignard in 1900 provided a robust method for forming carbon-carbon bonds. A logical early synthesis of **6-phenyl-1-hexanol** would involve the reaction of a phenyl-containing Grignard reagent with a suitable electrophile. A possi

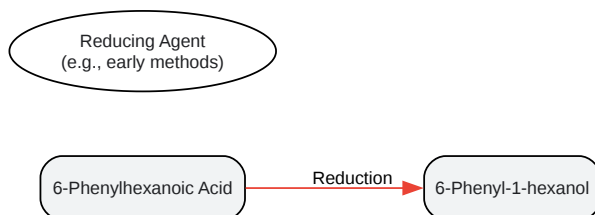
route is the reaction of 5-phenylpentylmagnesium bromide with formaldehyde.



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Caption: Plausible Grignard synthesis of **6-Phenyl-1-hexanol**.

b) Reduction of 6-Phenylhexanoic Acid: Another classical approach would be the reduction of the corresponding carboxylic acid, 6-phenylhexanoic acid. Early reduction methods for carboxylic acids were often harsh and low-yielding. However, with the advent of more efficient reducing agents, this became a viable pathway.



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Caption: Synthesis of **6-Phenyl-1-hexanol** via carboxylic acid reduction.

Modern Synthetic Protocols

More contemporary methods offer higher yields and milder reaction conditions for the synthesis of **6-phenyl-1-hexanol**. One well-documented method is the catalytic hydrogenation of an unsaturated precursor.

Hydrogenation of 6-Phenylhex-5-yn-1-ol

A specific modern synthesis involves the hydrogenation of 6-phenylhex-5-yn-1-ol. This method provides a good yield of the desired product.

Experimental Protocol:

- **Dissolution:** The starting material, 6-phenylhex-5-yn-1-ol, is dissolved in ethanol.
- **Catalyst Addition:** A catalytic amount of palladium on activated charcoal (Pd/C) is added to the solution.
- **Hydrogenation:** The reaction mixture is shaken under a hydrogen atmosphere (e.g., 40 psi) for a specified period (e.g., 2 hours).
- **Workup:** The reaction mixture is filtered through celite to remove the catalyst.
- **Purification:** The solvent is removed in vacuo to yield the final product, **6-phenyl-1-hexanol**.^[9]

Quantitative Data:

Parameter	Value
Starting Material	6-phenylhex-5-yn-1-ol
Reagents	Hydrogen (H ₂), Palladium on activated charcoal (Pd/C)
Solvent	Ethanol
Pressure	~40 psi (2068.65 Torr)
Reaction Time	2 hours
Yield	70%

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"Product" [label="6-Phenyl-1-hexanol\n(70% yield)"];
```

```
"Start" -> "Reaction";
"Reaction" -> "Filtration";
"Filtration" -> "Evaporation";
"Evaporation" -> "Product";
}
```

Caption: Workflow for the synthesis of **6-Phenyl-1-hexanol** via hydrogenation.

Spectroscopic and Analytical Data

The characterization of **6-phenyl-1-hexanol** is well-established through various spectroscopic techniques.

Technique	Key Features
¹ H NMR (400 MHz, CDCl ₃)	δ 7.27-7.16 (m, 5H, Ar-H), 3.63 (t, 2H, -CH ₂ OH), 2.61 (t, 2H, Ar-CH ₂ -), 1.69-1.56 (m, 4H), 1.40-1.37 (m, 2H)
¹³ C NMR	Data available in spectral databases.
Infrared (IR) Spectroscopy	Characteristic peaks for O-H and C-H (aromatic and aliphatic) stretching.
Mass Spectrometry	Molecular ion peak consistent with the molecular weight.

Initial Studies and Biological Relevance

The publicly available literature on the specific biological activities of **6-phenyl-1-hexanol** is limited. It is primarily described as a compound useful in organic synthesis.^{[5][7]} There is a lack of dedicated studies on its pharmacological effects or mechanism of action.

One study provides a hypothetical comparative analysis of the biological activity of **6-phenyl-1-hexanol** and its unsaturated analog, 2-hexyn-1-ol, due to the absence of experimental data for the latter. This suggests that the biological profile of **6-phenyl-1-hexanol** is not extensively explored.

It is worth noting that derivatives of **6-phenyl-1-hexanol** have been investigated for biological activity. For instance, 6-phenylhexanamide derivatives have been explored as potential therapeutic agents.

Conclusion

6-Phenyl-1-hexanol is a well-characterized compound with established physicochemical properties and modern synthetic routes. While its precise "discovery" is not clearly documented in readily accessible historical records, its synthesis aligns with the development of major reactions in organic chemistry. The initial studies on this compound have primarily focused on its chemical synthesis and utility as a building block. Its biological and pharmacological properties remain an area with limited investigation, presenting potential opportunities for future research in drug discovery and development.

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